molecular formula C20H17BrN4O2S2 B2981591 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1207003-67-5

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2981591
CAS No.: 1207003-67-5
M. Wt: 489.41
InChI Key: CFAZFPWMFKFDHE-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic compound featuring a bromophenyl-substituted imidazole core linked via a thioether bridge to an acetamide moiety with a 4-methylthiazole substituent. The furan-2-ylmethyl group at the N1 position of the imidazole introduces additional steric and electronic complexity.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O2S2/c1-13-11-28-19(23-13)24-18(26)12-29-20-22-9-17(14-4-6-15(21)7-5-14)25(20)10-16-3-2-8-27-16/h2-9,11H,10,12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAZFPWMFKFDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Molecular Formula

The molecular formula for the compound is C14H12BrN3O2SC_{14}H_{12}BrN_3O_2S, with a molecular weight of approximately 334.17 g/mol. The structure features several important moieties, including a bromophenyl group, an imidazole ring, and a thiazole component, which are known to influence biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole and imidazole rings. For instance, thiazole derivatives have shown significant activity against various cancer cell lines. A study indicated that certain thiazole-bearing compounds exhibited an IC50 value of less than 10 µM against human glioblastoma cells, suggesting strong cytotoxic effects .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)
Compound AU251 (Glioblastoma)5.0
Compound BA431 (Carcinoma)8.5
Compound CMCF-7 (Breast Cancer)7.2

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Thiazole derivatives have been documented to possess antibacterial activity comparable to standard antibiotics like norfloxacin. In vitro studies demonstrated that certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The imidazole and thiazole rings may inhibit key enzymes involved in cell proliferation and survival.
  • Disruption of Cell Membrane Integrity : The presence of hydrophobic groups allows for interactions with lipid membranes, leading to increased permeability and eventual cell death.
  • Induction of Apoptosis : Some studies suggest that compounds with similar structures can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins .

Study on Antitumor Efficacy

In a study published in Molecular Pharmacology, researchers synthesized various thiazole-imidazole hybrids and evaluated their antitumor activities. One compound demonstrated significant growth inhibition in human melanoma cells, with a reported IC50 value significantly lower than that of doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Evaluation

A separate investigation assessed the antimicrobial efficacy of several thiazole derivatives against Candida species. The results indicated that the tested compounds exhibited antifungal activity, with some derivatives showing an MIC comparable to fluconazole .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Linkers : The thioether bridge in the target compound contrasts with the triazole linker in 9c (), which may affect conformational flexibility and metabolic stability .

NMR Analysis

highlights that chemical shift disparities in NMR spectra (e.g., regions corresponding to protons near substituents) can pinpoint structural variations. For instance, the 4-bromophenyl group in the target compound would likely induce downfield shifts in aromatic protons compared to fluorophenyl analogues (Compound 9, ), as observed in analogous systems .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The compound can be synthesized via nucleophilic substitution between 5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole-2-thiol and 2-chloro-N-(4-methylthiazol-2-yl)acetamide in the presence of potassium carbonate as a base (Method D, as described in analogous imidazole-thiazole couplings) . Key parameters include:

  • Solvent selection (e.g., DMF or acetonitrile for polar aprotic conditions).
  • Temperature control (typically 60–80°C for 6–12 hours).
  • Purification via column chromatography using gradients of ethyl acetate/hexane. Yields can vary (40–70%) depending on substituent steric effects and electron-withdrawing groups on the aryl rings .

Q. How can the molecular structure be confirmed post-synthesis?

A combination of spectroscopic and analytical methods is required:

  • IR spectroscopy : Identify thioether (C–S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds.
  • NMR :
  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), furan methylene (δ ~5.2 ppm), and thiazole methyl (δ ~2.3 ppm).
  • ¹³C NMR: Carbonyl (δ ~170 ppm), imidazole-thioacetamide linkage (δ ~120–140 ppm) .
    • Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Prioritize enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory potential) and cytotoxicity profiling (e.g., MTT assay against cancer cell lines like MCF-7 or HeLa). Use positive controls (e.g., celecoxib for COX inhibition) and dose-response curves (1–100 µM) to quantify IC₅₀ values. Note that the bromophenyl and thiazole groups may enhance binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated?

  • Substituent variation : Replace the 4-bromophenyl group with electron-deficient (e.g., 4-CF₃) or electron-rich (e.g., 4-OCH₃) analogs to assess electronic effects on bioactivity .
  • Scaffold hopping : Compare imidazole-thiazole hybrids with pyrazole-triazole analogs (e.g., compound 9c in ) to evaluate heterocycle-specific interactions .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical residues (e.g., His90 in COX-2) interacting with the thioacetamide moiety .

Q. What computational strategies validate target engagement and mechanism of action?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess stability of the compound in COX-2’s active site. Monitor RMSD (<2.0 Å) and hydrogen bonds (e.g., between acetamide carbonyl and Arg120) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions influencing reactivity .

Q. How should conflicting bioactivity data be resolved?

  • Dose-dependent vs. off-target effects : Replicate assays with stricter controls (e.g., siRNA knockdown of suspected off-target kinases).
  • Batch variability : Characterize impurities via HPLC-MS; even 5% impurities (e.g., de-brominated byproducts) can skew IC₅₀ values .
  • Species-specific differences : Cross-test in human vs. murine cell lines to isolate pharmacokinetic confounding factors .

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